Methyl benzoate-carbonyl-13C (CAS 36712-21-7) is a highly enriched stable isotope-labeled ester featuring 99 atom % 13C specifically at the carbonyl position. In industrial and analytical procurement, it is primarily sourced as a precise internal standard for isotope dilution mass spectrometry (IDMS), a highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, and an efficient precursor for isotopic labeling syntheses. Unlike standard commodity esters, the value of this labeled compound lies in its ability to provide unambiguous mass shifts and enhanced spectroscopic visibility at the reactive acyl center, supporting mainstream analytical workflows without altering the fundamental physicochemical properties of the native molecule .
Substituting methyl benzoate-carbonyl-13C with unlabeled methyl benzoate fails in IDMS applications due to the lack of a mass shift, making it impossible to correct for matrix suppression or extraction efficiency. Furthermore, in 13C NMR reaction monitoring, the unlabeled compound's natural 13C abundance (~1.1%) at the unprotonated carbonyl carbon requires extensive signal averaging, precluding real-time kinetic tracking. While deuterated analogs (e.g., methyl benzoate-d8) offer a mass shift for MS, they are susceptible to hydrogen-deuterium (H/D) exchange in protic environments and can introduce significant secondary kinetic isotope effects that artificially alter reaction rates. Ring-labeled 13C variants also fail when the analytical objective is to specifically probe or transfer the reactive acyl center [1].
For real-time monitoring of transesterification or hydrolysis, the unprotonated carbonyl carbon is typically the most diagnostic yet weakest signal. Methyl benzoate-carbonyl-13C provides a ~90-fold increase in 13C signal intensity at ~167 ppm compared to the natural abundance baseline. This allows for single-scan acquisition times in the seconds rather than minutes, enabling the capture of fast kinetic intermediates that are invisible when using unlabeled methyl benzoate [1].
| Evidence Dimension | 13C NMR signal-to-noise ratio (SNR) at the carbonyl carbon |
| Target Compound Data | 99 atom % 13C enrichment (SNR enhanced ~90x, single-scan capability) |
| Comparator Or Baseline | Unlabeled methyl benzoate (1.1% natural abundance, requires multi-scan averaging) |
| Quantified Difference | ~90-fold increase in carbonyl carbon signal intensity |
| Conditions | 13C NMR spectroscopy, real-time kinetic monitoring |
Enables researchers to track fast reaction kinetics and transient acyl intermediates in real-time without the bottleneck of long NMR acquisition times.
In gas-phase fragmentation studies and IDMS, methyl benzoate-carbonyl-13C yields a distinct molecular ion at m/z 137. During collision-induced dissociation, it specifically tracks the loss of the carbonyl group, yielding a characteristic m/z 93 fragment (loss of 13CO2, 45 Da). In contrast, unlabeled methyl benzoate yields an m/z 136 parent and loses 12CO2 (44 Da). This precise +1 Da shift at the reactive center allows for exact quantification in complex matrices free from isobaric interference [1].
| Evidence Dimension | Mass shift and neutral loss tracking |
| Target Compound Data | m/z 137 parent ion; loss of 13CO2 (45 Da neutral loss) |
| Comparator Or Baseline | Unlabeled methyl benzoate (m/z 136 parent ion; loss of 12CO2, 44 Da neutral loss) |
| Quantified Difference | +1 Da mass shift strictly localized to the carbonyl loss pathway |
| Conditions | GC-MS / tandem mass spectrometry (CID fragmentation) |
Provides a reliable internal standard that perfectly mimics the analyte's extraction behavior while ensuring absolute mass resolution from the native compound.
To determine the rate-limiting step of acyl transfer reactions, chemists rely on heavy-atom kinetic isotope effects (KIEs). Methyl benzoate-carbonyl-13C exhibits a measurable primary 13C KIE (12k/13k typically around 1.03 to 1.04 for rate-determining tetrahedral intermediate formation). Deuterated analogs provide only secondary isotope effects, which are less informative for the acyl center and can be convoluted by solvent exchange. The 13C-carbonyl label directly probes the transition state at the exact site of nucleophilic attack [1].
| Evidence Dimension | Kinetic Isotope Effect (KIE) at the reaction center |
| Target Compound Data | Primary 13C KIE (12k/13k ~ 1.03-1.04) directly at the carbonyl carbon |
| Comparator Or Baseline | Deuterated analogs (provide only secondary KIEs; susceptible to exchange) |
| Quantified Difference | Direct primary measurement vs. indirect secondary measurement |
| Conditions | Alkaline hydrolysis or transesterification mechanistic assays |
Crucial for physical organic chemists who must definitively map transition states at the acyl center without the interference of H/D exchange.
When synthesizing 13C-labeled pharmaceuticals, using methyl benzoate-carbonyl-13C as a direct acylating agent provides high atom economy. The alternative baseline approach—using 13CO2 gas to form 13C-benzoic acid, followed by conversion to an acid chloride—introduces multiple synthetic steps, reducing overall isotopic yield by 15-30% due to transfer and purification losses. The pre-formed ester streamlines the workflow [1].
| Evidence Dimension | Synthetic steps and isotopic yield retention |
| Target Compound Data | 1-step direct acylation using the stable ester |
| Comparator Or Baseline | 3-step synthesis starting from 13CO2 gas (carboxylation, chlorination, acylation) |
| Quantified Difference | Elimination of 2 synthetic steps and avoidance of 15-30% intermediate isotopic loss |
| Conditions | Nucleophilic acyl substitution / Grignard addition workflows |
Maximizes the yield of expensive 13C isotopes in multi-step pharmaceutical labeling campaigns by utilizing a stable, pre-activated precursor.
Methyl benzoate-carbonyl-13C is procured as a spike-in internal standard for quantifying benzoate esters in complex food, flavor, and environmental matrices. Its identical physicochemical properties to the native analyte ensure identical extraction recoveries, while the +1 Da mass shift allows for distinct quantification without the H/D exchange risks associated with deuterated standards [2].
In the development of new transesterification or amidation catalysts, this compound is used as a highly visible NMR tracer. The 99% 13C enrichment at the carbonyl carbon permits rapid, single-scan acquisition, allowing researchers to track the consumption of the ester and the formation of transient intermediates in real-time [1].
For physical organic chemistry studies, this specific isotopologue is procured to measure primary 13C kinetic isotope effects during ester hydrolysis. It provides direct, quantitative insight into the transition state at the carbonyl carbon, which is impossible to achieve with ring-labeled or unlabeled comparators [3].
As a stable, liquid acylating agent, it is utilized in synthetic laboratories to transfer the 13C-benzoyl group onto complex molecular scaffolds. It offers superior atom economy and fewer synthetic steps compared to starting from 13CO2 gas or 13C-benzoic acid, making it highly cost-effective for late-stage isotopic labeling [4].
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